Cas no 69433-42-7 (N-(2-hydroxyethyl)-N'-phenylethanediamide)
N-(2-hydroxyethyl)-N'-phenylethanediamide Chemical and Physical Properties
Names and Identifiers
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- N-(2-hydroxyethyl)-N'-phenyloxamide
- N-(2-hydroxyethyl)-N'-phenylethanediamide
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- Inchi: 1S/C10H12N2O3/c13-7-6-11-9(14)10(15)12-8-4-2-1-3-5-8/h1-5,13H,6-7H2,(H,11,14)(H,12,15)
- InChI Key: NPQJVBMNVYKEHR-UHFFFAOYSA-N
- SMILES: C(NCCO)(=O)C(NC1=CC=CC=C1)=O
N-(2-hydroxyethyl)-N'-phenylethanediamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2616-0699-2μmol |
N-(2-hydroxyethyl)-N'-phenylethanediamide |
69433-42-7 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2616-0699-5μmol |
N-(2-hydroxyethyl)-N'-phenylethanediamide |
69433-42-7 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2616-0699-10μmol |
N-(2-hydroxyethyl)-N'-phenylethanediamide |
69433-42-7 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2616-0699-20μmol |
N-(2-hydroxyethyl)-N'-phenylethanediamide |
69433-42-7 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2616-0699-1mg |
N-(2-hydroxyethyl)-N'-phenylethanediamide |
69433-42-7 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2616-0699-2mg |
N-(2-hydroxyethyl)-N'-phenylethanediamide |
69433-42-7 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2616-0699-3mg |
N-(2-hydroxyethyl)-N'-phenylethanediamide |
69433-42-7 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2616-0699-4mg |
N-(2-hydroxyethyl)-N'-phenylethanediamide |
69433-42-7 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2616-0699-5mg |
N-(2-hydroxyethyl)-N'-phenylethanediamide |
69433-42-7 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2616-0699-10mg |
N-(2-hydroxyethyl)-N'-phenylethanediamide |
69433-42-7 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-(2-hydroxyethyl)-N'-phenylethanediamide Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on N-(2-hydroxyethyl)-N'-phenylethanediamide
Introduction to N-(2-hydroxyethyl)-N'-phenylethanediamide (CAS No. 69433-42-7)
N-(2-hydroxyethyl)-N'-phenylethanediamide, a compound with the chemical formula C10H17N2O2, is a significant molecule in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its CAS number CAS NO. 69433-42-7, has garnered attention due to its unique structural properties and potential applications in drug development and biochemical research.
The molecular structure of N-(2-hydroxyethyl)-N'-phenylethanediamide consists of a phenyl group attached to an ethylene diamine backbone, with hydroxyethyl substituents on one of the amine groups. This configuration imparts specific chemical reactivity and solubility characteristics, making it a valuable candidate for various biochemical interactions. The presence of both hydrophilic and hydrophobic regions in its structure allows it to interact with a wide range of biological targets, which is a critical factor in its potential use as a pharmacological agent.
In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways involved in diseases such as cancer, inflammation, and neurodegenerative disorders. N-(2-hydroxyethyl)-N'-phenylethanediamide has emerged as a compound of interest in this context due to its ability to interact with enzymes and receptors that are key players in these pathways. For instance, studies have suggested that this compound may have inhibitory effects on certain kinases and proteases, which are often overactive in cancer cells.
One of the most compelling aspects of N-(2-hydroxyethyl)-N'-phenylethanediamide is its potential as a lead compound for drug discovery. Its unique structural features allow for modifications that can enhance its pharmacological properties, such as bioavailability, selectivity, and efficacy. Researchers have been exploring various derivatives of this compound to optimize its therapeutic potential. For example, modifications to the phenyl ring or the hydroxyethyl groups can alter its binding affinity to specific biological targets, thereby improving its effectiveness as a drug candidate.
The synthesis of N-(2-hydroxyethyl)-N'-phenylethanediamide involves multi-step organic reactions that require precise control over reaction conditions. The process typically starts with the formation of an amide bond between ethylene diamine and phenylacetic acid derivatives. Subsequent functional group transformations, such as hydroxylation and alkylation, are employed to introduce the hydroxyethyl groups. These synthetic steps highlight the complexity involved in producing this compound in a laboratory setting.
Recent advancements in synthetic chemistry have enabled more efficient and scalable production methods for N-(2-hydroxyethyl)-N'-phenylethanediamide. Techniques such as flow chemistry and continuous manufacturing have been explored to improve yield and purity while reducing costs. These innovations are crucial for facilitating further research and development efforts involving this compound.
Beyond its potential as a pharmacological agent, N-(2-hydroxyethyl)-N'-phenylethanediamide has also shown promise in biochemical research. Its ability to interact with various biomolecules makes it a valuable tool for studying enzyme mechanisms and protein-protein interactions. For instance, it has been used as an inhibitor in studies aimed at understanding the function of certain kinases involved in cell signaling pathways.
The pharmacokinetic properties of N-(2-hydroxyethyl)-N'-phenylethanediamide are another area of interest. Research has indicated that this compound exhibits moderate solubility in water and lipids, which suggests potential for oral administration. However, further studies are needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) profiles. These studies are essential for determining the optimal dosing regimens and minimizing potential side effects.
In conclusion, N-(2-hydroxyethyl)-N'-phenylethanediamide (CAS NO. 69433-42-7) is a multifaceted compound with significant potential in pharmaceutical chemistry and biochemistry. Its unique structural features make it a valuable candidate for drug development and biochemical research. As our understanding of biological pathways continues to evolve, compounds like N-(2-hydroxyethyl)-N'-phenylethanediamide will play an increasingly important role in the discovery and development of new therapeutic agents.
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